
5-(Pyrimidin-5-yl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrimidin-5-yl)picolinaldehyde is an organic compound that features both pyrimidine and picolinaldehyde moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)picolinaldehyde typically involves the condensation of pyrimidine derivatives with picolinaldehyde under specific reaction conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is usually heated under reflux to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyrimidin-5-yl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: 5-(Pyrimidin-5-yl)picolinic acid.
Reduction: 5-(Pyrimidin-5-yl)picolinyl alcohol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Pyrimidin-5-yl)picolinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 5-(Pyrimidin-5-yl)picolinaldehyde involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. Additionally, the pyrimidine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Pyrimidin-5-yl)picolinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(Pyrimidin-5-yl)picolinyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
5-(Pyrimidin-5-yl)picolinaldehyde is unique due to the presence of both pyrimidine and picolinaldehyde moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C10H7N3O |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
5-pyrimidin-5-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-6-10-2-1-8(5-13-10)9-3-11-7-12-4-9/h1-7H |
InChI-Schlüssel |
JITDPKPBUMNTIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=CN=CN=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



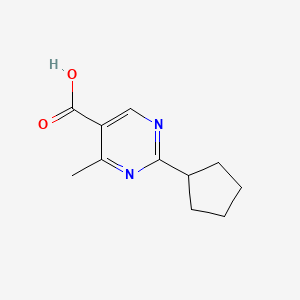
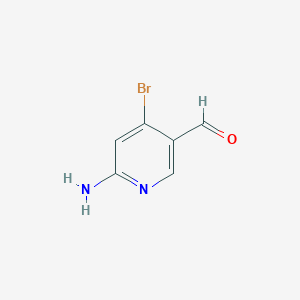
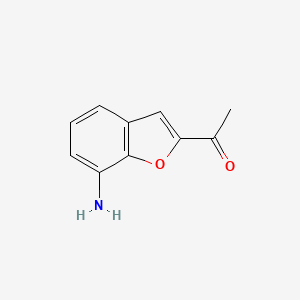
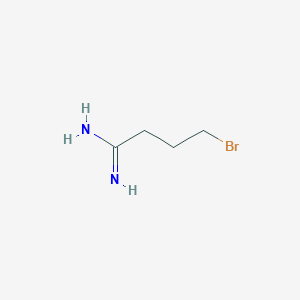
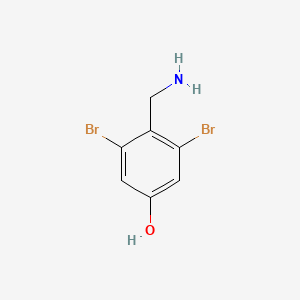
![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)
![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)


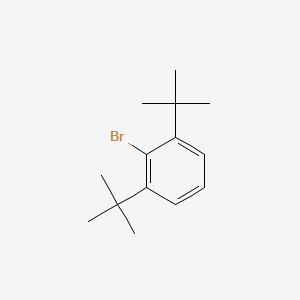

![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
